![molecular formula C14H19ClN2O2 B3836622 ethyl [4-(4-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B3836622.png)
ethyl [4-(4-chlorophenyl)-1-piperazinyl]acetate
説明
Ethyl [4-(4-chlorophenyl)-1-piperazinyl]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as ACEP and is synthesized through a series of chemical reactions.
作用機序
The mechanism of action of ACEP is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin and dopamine. ACEP has also been found to interact with various receptors in the brain, including the 5-HT1A receptor and the μ-opioid receptor.
Biochemical and Physiological Effects:
ACEP has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, ACEP has been found to have anxiolytic effects, reducing anxiety in animal models. ACEP has also been found to have antidepressant effects, reducing symptoms of depression in animal models.
実験室実験の利点と制限
One advantage of using ACEP in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility of results. Additionally, ACEP has been found to have low toxicity and is relatively easy to synthesize. However, one limitation of using ACEP is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on ACEP. One area of research is the development of more efficient synthesis methods for ACEP. Additionally, further research is needed to fully understand the mechanism of action of ACEP. Furthermore, research is needed to determine the full range of therapeutic applications for ACEP, including its potential use in the treatment of cancer and other diseases. Finally, research is needed to determine the optimal dosing and administration methods for ACEP in various therapeutic applications.
Conclusion:
In conclusion, ACEP is a chemical compound that has potential therapeutic applications in the treatment of various diseases. Its well-defined chemical structure and low toxicity make it an attractive candidate for further research. Further research is needed to fully understand the mechanism of action of ACEP and to determine the full range of therapeutic applications for this compound.
科学的研究の応用
ACEP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic properties. ACEP has also been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, ACEP has been found to have potential applications in the treatment of cancer and other diseases.
特性
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)11-16-7-9-17(10-8-16)13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIUZBZDJXHWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3836563.png)
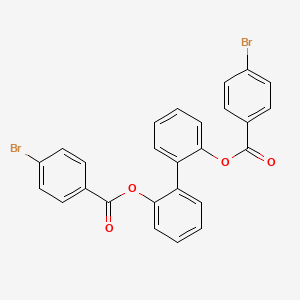

![4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3836585.png)
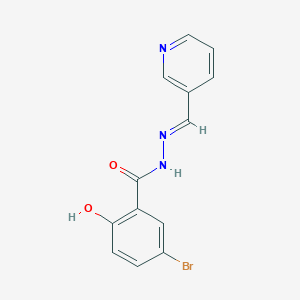
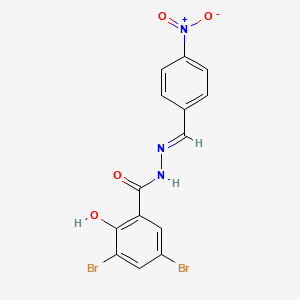
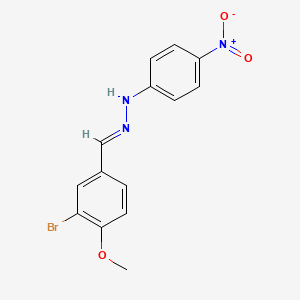
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}propanamide](/img/structure/B3836612.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B3836629.png)
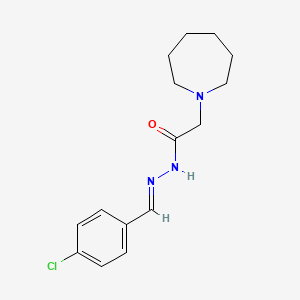
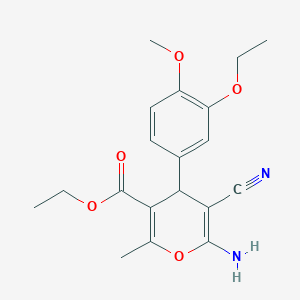
![{[(4-iodophenyl)amino]methylene}malononitrile](/img/structure/B3836650.png)